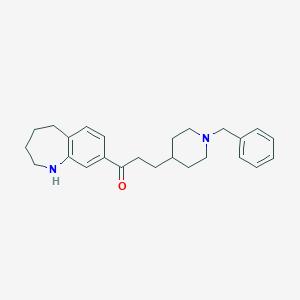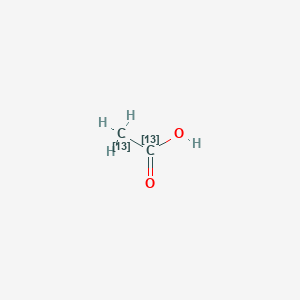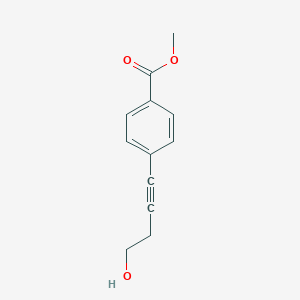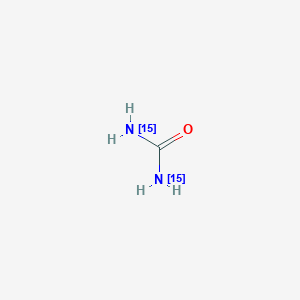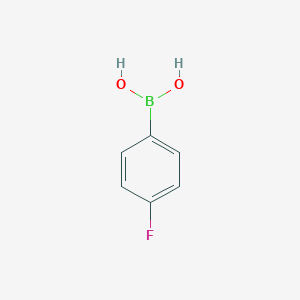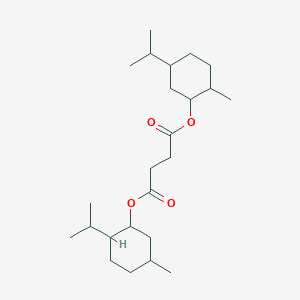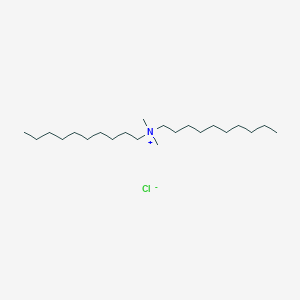![molecular formula C16H24Br2N4O3 B116911 [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide CAS No. 145204-19-9](/img/structure/B116911.png)
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide, also known as ACPD, is a compound that has been extensively studied in scientific research. ACPD is a potent agonist of the metabotropic glutamate receptor, which is a type of receptor found in the central nervous system.
作用机制
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide acts as an agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor. When [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide binds to the receptor, it activates a signaling pathway that leads to the release of intracellular messengers. This signaling pathway is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory.
生化和生理效应
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has a variety of biochemical and physiological effects. In vitro studies have shown that [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide can modulate synaptic transmission and plasticity in the central nervous system. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has been shown to have anti-inflammatory effects in vitro and in vivo.
实验室实验的优点和局限性
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has several advantages for use in lab experiments. It is a potent agonist of the metabotropic glutamate receptor, which makes it a useful tool for studying the role of this receptor in physiological processes. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide is also relatively easy to synthesize and is commercially available. However, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has some limitations. It is not selective for the metabotropic glutamate receptor and can activate other receptors in the central nervous system. In addition, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide can be toxic at high concentrations, which limits its use in some experiments.
未来方向
There are several future directions for research on [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide. One area of research is the development of more selective agonists of the metabotropic glutamate receptor. These compounds could be used to study the role of specific subtypes of the receptor in physiological processes. Another area of research is the development of drugs that target the metabotropic glutamate receptor for the treatment of neurodegenerative diseases. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has shown neuroprotective effects in animal models, but more research is needed to develop drugs that are safe and effective in humans. Finally, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide could be used to study the role of the metabotropic glutamate receptor in other physiological processes, such as pain perception and addiction.
合成方法
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-4,5-dihydro-1,3-oxazole with piperazine in the presence of a suitable solvent. The resulting compound is then reacted with phenylacetic acid to form [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide. Other methods involve the use of different reagents and solvents, but the basic structure of [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide remains the same.
科学研究应用
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has been extensively studied in scientific research, particularly in the field of neuroscience. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide is a potent agonist of the metabotropic glutamate receptor, which is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has been used to study the role of the metabotropic glutamate receptor in these processes and to develop new drugs that target this receptor.
属性
CAS 编号 |
145204-19-9 |
|---|---|
产品名称 |
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide |
分子式 |
C16H24Br2N4O3 |
分子量 |
480.2 g/mol |
IUPAC 名称 |
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phenyl] acetate;dihydrobromide |
InChI |
InChI=1S/C16H22N4O3.2BrH/c1-12(21)22-14-4-2-13(3-5-14)20-8-6-19(7-9-20)11-15-10-18-16(17)23-15;;/h2-5,15H,6-11H2,1H3,(H2,17,18);2*1H |
InChI 键 |
ZYZSGLALCSCNKW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Br.Br |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Br.Br |
同义词 |
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




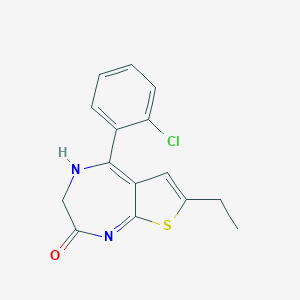
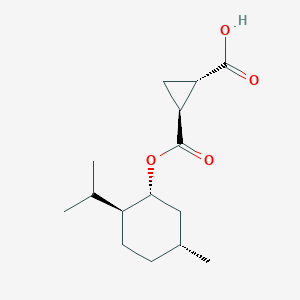
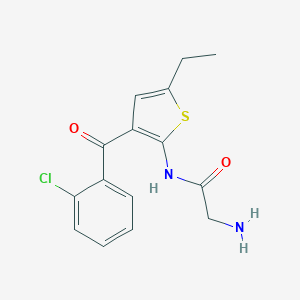
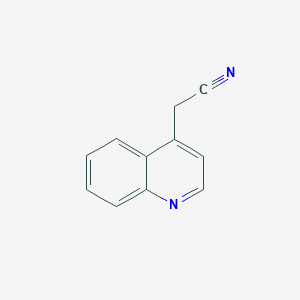
![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)
![5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B116849.png)
